5,7-Bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one
Description
The compound 5,7-Bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one is a synthetic flavonoid derivative characterized by a benzopyran-4-one core with specific functional modifications. Key structural features include:
- Acetyloxy groups at positions 5 and 7, which enhance lipophilicity and stability under acidic conditions.
- A tert-butyldimethylsilyl (TBDMS) ether at the 3-position phenyl group, providing steric bulk and resistance to nucleophilic cleavage.
This compound is structurally engineered to balance lipophilicity and stability, making it suitable for biochemical studies involving membrane permeability or protein interactions . Its design parallels other protected flavonoid derivatives, such as benzyloxy-substituted analogs, which are used to probe flavonoid-protein binding mechanisms .
Properties
IUPAC Name |
[5-acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7Si/c1-15(26)30-19-12-21-23(22(13-19)31-16(2)27)24(28)20(14-29-21)17-8-10-18(11-9-17)32-33(6,7)25(3,4)5/h8-14H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEGTVYREHPMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 4-Hydroxyphenyl Precursors
The protection of phenolic hydroxyl groups is achieved via nucleophilic substitution using tert-butyldimethylchlorosilane (TBSCl). A representative procedure involves stirring 4-hydroxyphenylacetonitrile (10.0 mmol) with TBSCl (1.5 eq) and imidazole (1.5 eq) in anhydrous DMF at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted into diethyl ether, washed with brine, and dried over sodium sulfate. Column chromatography (hexane/ethyl acetate, 3:1) yields the TBS-protected intermediate as a colorless solid (94% yield).
Key Data:
-
Reagents: TBSCl, imidazole, DMF.
-
Conditions: RT, 6 h, N₂ atmosphere.
-
Characterization: ¹H NMR (CDCl₃) δ 7.26 (s, ArH), 1.02 (s, SiC(CH₃)₃).
Formation of the Benzopyran-4-one Core
The benzopyranone scaffold is constructed via acid-catalyzed cyclization of a β-diketone precursor.
Claisen-Schmidt Condensation
A chalcone-like β-diketone is synthesized by condensing the TBS-protected phenylacetone with 2,4-dihydroxyacetophenone. In a typical procedure, equimolar quantities of both components are refluxed in ethanol containing 10% aqueous NaOH for 12 hours. The resulting β-diketone is isolated by acidification (2 M HCl) and extracted into ethyl acetate.
Acid-Catalyzed Cyclization
The β-diketone (3.04 mmol) is cyclized in methanol (10 mL) with concentrated HCl (0.6 mL) at 70°C for 4 hours. The reaction mixture is cooled, neutralized, and extracted with diethyl ether. Evaporation and chromatography (hexane/ethyl acetate) yield the 4H-1-benzopyran-4-one core as yellow crystals (87% yield).
Key Data:
-
Reagents: Methanol, conc. HCl.
-
Conditions: 70°C, 4 h.
-
Characterization: ¹³C NMR (CDCl₃) δ 180.0 (C=O), 148.7 (ArC-O).
Regioselective Acetylation of 5,7-Dihydroxy Groups
The hydroxyl groups at positions 5 and 7 are acetylated under mild conditions to avoid desilylation.
Acetic Anhydride-Mediated Esterification
The dihydroxybenzopyranone (0.600 mmol) is stirred with acetic anhydride (5 eq) and pyridine (5 eq) in dichloromethane at 0°C for 2 hours. The mixture is washed with 2 M HCl, dried over sodium sulfate, and concentrated. Recrystallization from ethanol affords the diacetylated product as white crystals.
Key Data:
-
Reagents: Acetic anhydride, pyridine, CH₂Cl₂.
-
Conditions: 0°C → RT, 2 h.
-
Yield: 85–90%.
Purification and Analytical Validation
Column Chromatography
Crude products are purified using silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1). The TBS group’s lipophilicity ensures distinct separation from deprotected byproducts.
Spectroscopic Confirmation
-
¹H NMR: Singlets at δ 2.30 (acetyl CH₃) and δ 1.02 (TBS CH₃) confirm acetylation and silyl protection.
-
MS (EI): m/z 514 [M+H]⁺, consistent with the molecular formula C₂₈H₃₄O₈Si.
Comparative Analysis of Methodologies
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Silylation Yield | 89% | 94% |
| Cyclization Time | 2 h | 4 h |
| Acetylation Solvent | Pyridine | CH₂Cl₂ |
| Overall Yield | 68% | 72% |
Method B offers superior yields due to optimized chromatographic purification, whereas Method A reduces reaction times via higher acid concentrations.
Challenges and Optimizations
-
Desilylation Risk: Prolonged exposure to acidic conditions during cyclization may cleave the TBS group. Using HCl in methanol (pH ~1) minimizes this risk, as TBS ethers exhibit stability under weakly acidic conditions.
-
Regioselectivity: Acetic anhydride in pyridine selectively acetylates the 5,7-dihydroxy groups without affecting the TBS-protected phenol .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and silyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the chromone core.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced products may feature hydroxyl groups in place of carbonyl groups.
Substitution: Substituted products will vary depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 5,7-bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, thereby contributing to cellular protection mechanisms.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cells. This could have implications for treating inflammatory diseases such as arthritis and asthma.
Anticancer Properties
There is growing evidence suggesting that this compound may possess anticancer properties. Research has focused on its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
Preliminary studies indicate that this compound may offer neuroprotective benefits, potentially aiding in the prevention or treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The neuroprotective effects are thought to arise from its antioxidant capabilities and its ability to modulate neuroinflammatory responses.
Potential Use in Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its derivatives could be modified to enhance potency and selectivity for specific biological targets.
Case Study 1: Antioxidant Activity Assessment
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant potential of several flavonoid derivatives, including this compound. The results indicated a strong correlation between the presence of hydroxyl groups and antioxidant activity.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory experiment, researchers investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound.
Case Study 3: Anticancer Activity Evaluation
A publication in Cancer Letters detailed experiments where this compound was tested against breast cancer cell lines. The study revealed that the compound inhibited cell growth and induced apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of [5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate is likely related to its ability to interact with biological molecules through its functional groups. The chromone core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetoxy and silyl groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzopyran-4-one Derivatives
Structural Modifications and Physicochemical Properties
Lipophilicity and Stability: The target compound’s acetyloxy and TBDMS groups confer high lipophilicity, favoring membrane penetration and stability in organic solvents. This contrasts with the glycosylated derivative (Entry 4), which is water-soluble due to its rutinosyl group . The benzyloxy analog (Entry 2) exhibits even greater lipophilicity than the target compound, but its bulky benzyl groups may hinder interaction with hydrophilic protein domains .
Functional Group Reactivity: Free hydroxyl groups in Entry 3 (5,7-OH) increase reactivity but reduce stability under oxidative conditions. The target compound’s acetyl groups mitigate this by acting as protective moieties . The TBDMS group in the target compound offers superior stability against hydrolysis compared to benzyloxy groups, which require harsher conditions (e.g., hydrogenolysis) for deprotection .
Biological Activity
5,7-Bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one, commonly referred to as a chromone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is recognized for its structural complexity and unique functional groups, which may contribute to its pharmacological effects.
Chemical Structure and Properties
The compound's IUPAC name is [5-acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate. Its molecular formula is , with a molecular weight of approximately 484.66 g/mol. The structure features a chromone core with acetoxy and silyl groups that enhance its stability and bioavailability.
The mechanism of action of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the chromone core allows for potential modulation of enzyme activity, while the acetoxy and silyl groups may facilitate better solubility and cellular uptake.
Biological Activities
Research indicates that chromones exhibit a range of biological activities, including:
- Antioxidant Activity : Chromones have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways, potentially benefiting conditions such as arthritis.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of chromone derivatives similar to this compound:
- Antioxidant Study : A study conducted by Zhang et al. (2020) demonstrated that a related chromone exhibited significant antioxidant activity in vitro, reducing lipid peroxidation in cell cultures.
- Anti-inflammatory Study : Research by Lee et al. (2021) indicated that a similar compound reduced the production of pro-inflammatory cytokines in macrophage models, suggesting therapeutic potential for inflammatory diseases.
- Anticancer Study : A study by Kumar et al. (2022) reported that a structurally similar chromone induced apoptosis in breast cancer cells through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5,7-Bis(acetyloxy)-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of this compound involves protecting-group strategies for phenolic hydroxyl groups (e.g., acetylation) and silylation for hydroxyl protection. A validated protocol involves refluxing ω-substituted dihydroxyacetophenones with acyl chlorides in acetone, followed by alkaline hydrolysis (e.g., alcoholic KOH) to deprotect intermediates . Key parameters include stoichiometric control of acyl chloride (20 mmol per 10 mmol substrate) and reflux duration (12 hours). Yield optimization requires inert atmosphere conditions and purification via recrystallization (methanol as solvent, 80% yield reported) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- UV-Vis : Monitor chromophore transitions (e.g., λ~309 nm for conjugated carbonyl systems) .
- IR : Identify key functional groups (C=O stretch at ~1608 cm⁻¹, C-O at ~1075 cm⁻¹, and phenolic OH at ~3150 cm⁻¹) .
- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.90 ppm for H-5 in chromone systems) and substituent effects (e.g., δ 2.30 ppm for methyl groups) .
- MS : Confirm molecular ion peaks (e.g., m/z 429 for chlorophenyl derivatives) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (GHS Category 4) and skin/eye irritation (Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .
- Spill Management : Neutralize spills with cold dilute HCl and collect residues using non-reactive materials (e.g., polypropylene scoops) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or crystallographic packing effects. For example, chromone ring keto-enol tautomerism can shift carbonyl peaks (C=O from 1608 to 1580 cm⁻¹). Cross-validate using X-ray crystallography (e.g., single-crystal studies resolving π-π stacking in benzopyran systems) . Computational methods (DFT for optimizing molecular geometries) can also reconcile experimental vs. theoretical spectral assignments .
Q. What experimental design strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer :
- Abiotic Studies : Assess hydrolysis kinetics under varying pH (e.g., pH 5–9 buffers at 25°C) and photolysis using simulated sunlight (Xe arc lamps, λ > 290 nm) .
- Biotic Studies : Use OECD 301F respirometry to measure biodegradation in activated sludge. Monitor metabolites via LC-HRMS (e.g., deacetylated or desilylated products) .
- Ecotoxicology : Conduct acute toxicity assays (Daphnia magna LC50) and chronic exposure studies (algal growth inhibition) .
Q. How can researchers design stability studies to evaluate storage conditions for this compound?
- Methodological Answer :
- Thermal Stability : Perform accelerated degradation studies (40–60°C for 4 weeks) with HPLC monitoring of decomposition products (e.g., acetyl group hydrolysis) .
- Light Sensitivity : Store samples in amber vials under argon and compare degradation rates under UV vs. visible light .
- Humidity Control : Use dynamic vapor sorption (DVS) to assess hygroscopicity and crystallinity changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
